molecular formula C13H8BrClN2O B5806262 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine

2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B5806262
M. Wt: 323.57 g/mol
InChI Key: LXTBEDHHPPUQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine, also known as BRB-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRB-5 belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been suggested that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. It has also been reported to have fluorescent properties, which make it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine is its diverse range of potential applications in various fields. It is also relatively easy to synthesize and has been reported to have high purity. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine. In medicinal chemistry, further studies are needed to determine its efficacy as an anticancer and anti-inflammatory agent. In material science, further studies are needed to explore its potential as a fluorescent probe for the detection of other metal ions. In environmental science, further studies are needed to explore its potential as a sensor for the detection of other pollutants in water. Additionally, further studies are needed to improve the solubility of this compound in water, which could expand its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with diverse potential applications in various fields. Its synthesis method is relatively easy, and it has been reported to have high purity. Studies have suggested that it may act by inhibiting the activity of certain enzymes and inducing apoptosis in cancer cells. It has also been reported to have fluorescent properties, which make it useful as a probe for the detection of metal ions. However, its limited solubility in water is a limitation that needs to be addressed. Future studies are needed to explore its potential applications in various fields and to improve its solubility in water.

Synthesis Methods

2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine can be synthesized by several methods, including the reaction of 2-amino-5-bromo-phenol with 2-chloro-5-nitrobenzoyl chloride, followed by reduction with tin (II) chloride and sodium borohydride. Another method involves the reaction of 5-bromo-2-chloroaniline with salicylic acid in the presence of phosphorus oxychloride. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines. In material science, this compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. In environmental science, this compound has been used as a sensor for the detection of pollutants in water.

properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBEDHHPPUQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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